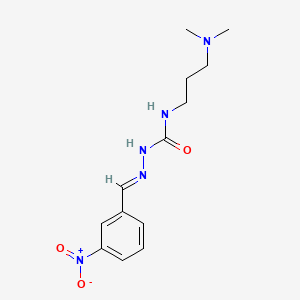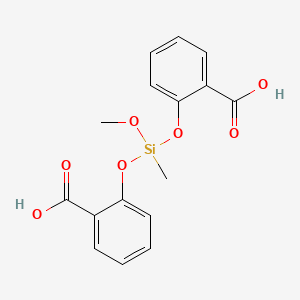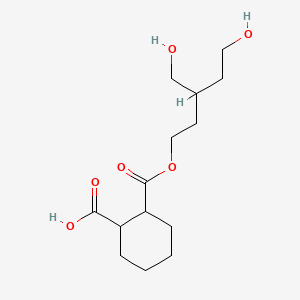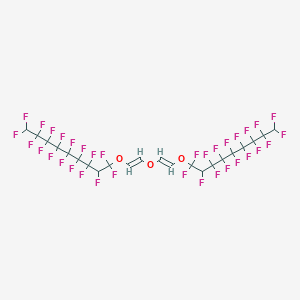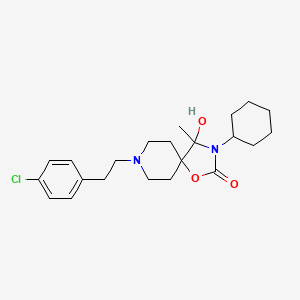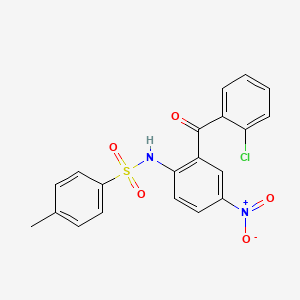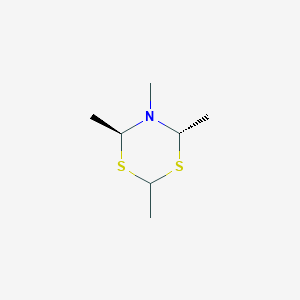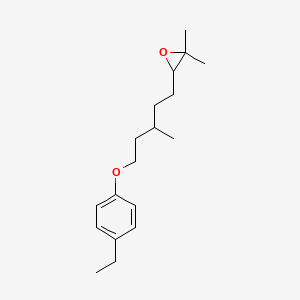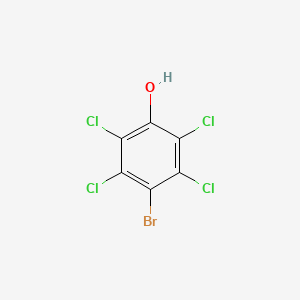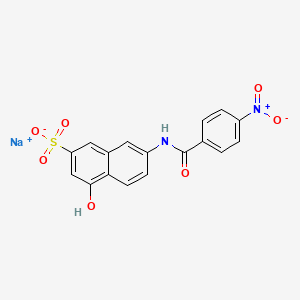
Hydroperoxide, 1,1-diphenylethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1,1-diphenylethyl- is an organic peroxide with the molecular formula C14H14O2. It is a derivative of ethylbenzene, where the ethyl group is substituted with a hydroperoxide group. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1,1-diphenylethyl- can be synthesized through the oxidation of 1,1-diphenylethylene using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a transition metal complex. The process involves the addition of hydrogen peroxide to the double bond of 1,1-diphenylethylene, forming the hydroperoxide group.
Industrial Production Methods
In industrial settings, the production of hydroperoxide, 1,1-diphenylethyl- follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and safety. The use of efficient catalysts and purification techniques is crucial to obtain high-purity hydroperoxide.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1,1-diphenylethyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Hydroperoxide, 1,1-diphenylethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Industry: It is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed for specific processes.
Mechanism of Action
The mechanism by which hydroperoxide, 1,1-diphenylethyl- exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The pathways involved in its action include the activation of antioxidant defense mechanisms and the modulation of cell signaling pathways.
Comparison with Similar Compounds
Hydroperoxide, 1,1-diphenylethyl- can be compared with other similar compounds such as:
Cumene hydroperoxide: Similar in structure but with a different alkyl group.
Tert-butyl hydroperoxide: Another common hydroperoxide with a tertiary butyl group.
Benzyl hydroperoxide: Contains a benzyl group instead of the diphenylethyl group.
Uniqueness
The uniqueness of hydroperoxide, 1,1-diphenylethyl- lies in its specific structure, which imparts distinct reactivity and stability compared to other hydroperoxides. Its diphenylethyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in research and industry.
Properties
CAS No. |
2186-29-0 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1-hydroperoxy-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-14(16-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3 |
InChI Key |
BQFDWZCVGKLOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


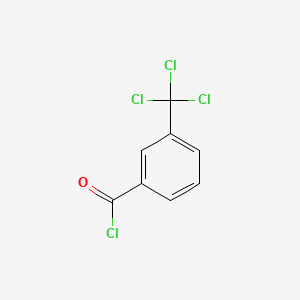

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
